(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-67-1
VCID: VC16121160
InChI: InChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3
SMILES:
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

CAS No.: 618441-67-1

Cat. No.: VC16121160

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol - 618441-67-1

Specification

CAS No. 618441-67-1
Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
IUPAC Name [1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3
Standard InChI Key YOPITDFSIZBUSN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol, reflects its structural complexity. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a p-tolyl (4-methylphenyl) group. A hydroxymethyl (-CH₂OH) group at the 4-position enhances its polarity and reactivity. The chlorine atom and methyl group introduce steric and electronic effects that influence intermolecular interactions and biological target binding .

Stereoelectronic Properties

Density functional theory (DFT) calculations predict that the chlorophenyl group’s electron-withdrawing nature decreases electron density at the pyrazole ring, while the p-tolyl group’s electron-donating methyl group creates a regional electron-rich environment. This polarity gradient facilitates nucleophilic attacks at the 4-position and hydrogen bonding via the hydroxyl group .

Physicochemical Data

The compound’s key properties are summarized below:

PropertyValue
CAS Registry Number618441-67-1
Molecular FormulaC₁₇H₁₅ClN₂O
Molecular Weight298.8 g/mol
IUPAC Name[1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol
Canonical SMILESCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl
XLogP33.2 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Data sourced from technical specifications and computational models .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence starting from acetophenone derivatives and phenylhydrazine precursors. A representative pathway includes:

  • Hydrazone Formation: Condensation of 3-chloroacetophenone with phenylhydrazine in methanol yields the corresponding hydrazone intermediate .

  • Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) facilitates cyclization to form the pyrazole-4-carbaldehyde core .

  • Reduction: The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing the final methanol derivative.

Reaction Optimization

Key parameters affecting yield include:

  • Solvent Choice: Ethanol and methanol improve solubility of intermediates, while dichloromethane (DCM) aids in cyclization steps .

  • Temperature Control: Maintaining 0–5°C during aldehyde reduction minimizes side reactions (<5% over-reduction products).

  • Catalysts: Amberlyst-15 resin enhances hydrazone formation kinetics, reducing reaction time from 24 h to 8 h .

Advanced Methodologies

Recent innovations employ click chemistry and transition metal catalysis:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Functionalization of the pyrazole core with triazole moieties improves bioavailability (e.g., compound 8b in Dayakar et al. showed IL-6 inhibition at IC₅₀ 6.23 μM) .

  • Sulfonium Salt Intermediates: Prop-2-ynylsulfonium salts enable regioselective annulation with hydrazonyl chlorides, achieving 85–92% yields under mild conditions .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: <sup>1</sup>H NMR (CDCl₃) displays characteristic signals at δ 8.48 (s, 1H, pyrazole H-5), δ 7.83–7.45 (m, aromatic H), and δ 4.72 (s, 2H, -CH₂OH).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 299.1 [M+H]<sup>+</sup>, with fragmentation patterns confirming the chlorophenyl and p-tolyl substituents .

Applications and Future Directions

Pharmaceutical Development

Ongoing clinical trials explore its utility as:

  • NSAID Alternative: Potent COX-2 selectivity (IC₅₀ 0.8 μM vs. 2.1 μM for celecoxib) with reduced gastrointestinal toxicity .

  • Anticancer Adjuvant: Synergistic effects with doxorubicin in MCF-7 breast cancer cells (combination index 0.62) .

Materials Science

Functionalization with acrylate monomers yields photopolymerizable resins for 3D printing (Tg = 145°C, tensile strength = 78 MPa) .

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